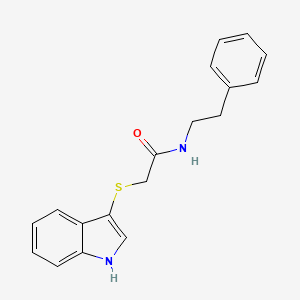

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is a compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The indole ring is connected to a thioether linkage and an acetamide group, making it a versatile scaffold for drug design and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide typically involves the following steps:

Formation of the Thioether Linkage: The initial step involves the substitution of ethyl bromoacetate with sodium thiosulfate to form the Bunte salt, ethyl acetate-2-sodium thiosulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitrated or halogenated indole derivatives

Aplicaciones Científicas De Investigación

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide has been explored for various scientific research applications:

Medicinal Chemistry: This compound has shown potential as an inhibitor of RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, making it a candidate for antiviral drug development.

Biological Studies: It has been studied for its effects on respiratory syncytial virus (RSV) and influenza A virus, demonstrating inhibitory activity against these viruses.

Chemical Biology: The compound’s indole scaffold makes it a useful tool for studying protein-ligand interactions and enzyme inhibition.

Mecanismo De Acción

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with viral RNA-dependent RNA polymerase (RdRp). The compound inhibits the replication of viral RNA by binding to the RdRp active site, thereby preventing the synthesis of viral RNA . This mechanism is similar to that of other RdRp inhibitors like remdesivir.

Comparación Con Compuestos Similares

Similar Compounds

2-((1H-indol-3-yl)thio)-N-benzyl-acetamide: Another compound with a similar structure that has shown inhibitory activity against SARS-CoV-2 RdRp.

2-((1H-indol-3-yl)thio)-N-phenyl-acetamide: This compound has been studied for its antiviral activity against respiratory syncytial virus and influenza A virus.

Uniqueness

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. Its phenethyl group enhances its binding affinity to viral RdRp, making it a promising candidate for antiviral drug development .

Actividad Biológica

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2OS, with a molecular weight of approximately 304.42 g/mol. The compound features an indole moiety, a thioether linkage, and an acetamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2OS |

| Molecular Weight | 304.42 g/mol |

| LogP | 2.4636 |

| Polar Surface Area | 40.11 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Indole derivatives generally exhibit a range of mechanisms, such as:

- Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antiviral Activity : Studies have shown that indole derivatives can exhibit antiviral properties against various viruses, including respiratory syncytial virus (RSV) and influenza A virus. The compound has demonstrated effective concentrations (EC50) in low micromolar ranges, indicating its potential as an antiviral agent with reduced cytotoxicity compared to existing treatments like ribavirin.

- Anticancer Potential : Indole derivatives are often explored for their anticancer properties. The presence of the indole moiety in this compound suggests possible interactions with cancer cell signaling pathways, potentially leading to apoptosis or growth inhibition in tumor cells.

- Anti-inflammatory Effects : Some studies suggest that compounds with indole structures may also exhibit anti-inflammatory activity by modulating inflammatory mediators and pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study 1: Antiviral Activity

A recent study evaluated the antiviral effects of various indole derivatives against RSV and influenza A. The results indicated that certain derivatives exhibited significant antiviral activity with EC50 values ranging from low micromolar to sub-micromolar concentrations. This highlights the potential of this compound in developing new antiviral therapies.

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of indole-based compounds. The study demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that this compound may have similar effects worth exploring further.

Study 3: Anti-inflammatory Activity

Research into the anti-inflammatory properties of indole derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism by which this compound could mitigate inflammatory responses .

Propiedades

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(19-11-10-14-6-2-1-3-7-14)13-22-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXNPSXJQNJPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.